molecular formula C9H13NO2 B7512283 N-(5-Methylfurfuryl)-N-methylacetamide

N-(5-Methylfurfuryl)-N-methylacetamide

Cat. No.: B7512283
M. Wt: 167.20 g/mol
InChI Key: DYAFDPMOZVUQTE-UHFFFAOYSA-N
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Description

N-(5-Methylfurfuryl)-N-methylacetamide is a tertiary acetamide derivative featuring a furfuryl group substituted with a methyl moiety at the 5-position of the furan ring.

The furan ring in such compounds contributes to electron-rich aromatic systems, influencing reactivity and interaction with biological targets. For instance, ranitidine derivatives demonstrate the significance of furan-containing acetamides in medicinal chemistry, particularly as histamine H2-receptor antagonists .

Properties

IUPAC Name

N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7-4-5-9(12-7)6-10(3)8(2)11/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAFDPMOZVUQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methylfurfuryl)-N-methylacetamide typically involves the reductive amination of 5-methylfurfural with N-methylacetamide. One common method employs a ruthenium-based catalyst, such as Ru-MACHO-BH, in the presence of isopropanol as a hydrogen donor. The reaction is carried out under mild conditions, typically at room temperature, and yields moderate to excellent results .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of heterogeneous catalysts, such as silica-supported cobalt-based nanoparticles, has been explored for the reductive amination of furfurals under mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methylfurfuryl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furfural derivatives.

    Reduction: The compound can be reduced to form furfuryl alcohol derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-Methylfurfural derivatives.

    Reduction: 5-Methylfurfuryl alcohol derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-(5-Methylfurfuryl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Methylfurfuryl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The furan ring and acetamide group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The structural and functional differences between N-(5-Methylfurfuryl)-N-methylacetamide and related acetamides are critical in determining their physicochemical properties and applications. Below is a comparative analysis based on the evidence:

Structural Analogues and Substituent Effects
Compound Name Substituent/Backbone Key Structural Features Applications/Properties References
This compound 5-Methylfurfuryl group on acetamide Furan ring with methyl at 5-position Potential pharmaceutical applications Inferred
(E)-N-(3-Bromostyryl)-N-methylacetamide (5a) Bromostyryl group on acetamide Aromatic styryl group with bromine Synthetic intermediate for polymers
N-(2-(5-Cyanothiophen-2-yl)ethyl)-N-methylacetamide Cyanothiophene-ethyl group on acetamide Thiophene ring with cyano group Materials science (e.g., optoelectronics)
2,2’-(2-Hydroxyethylimino)bis[N-(αα-dimethylphenethyl)-N-methylacetamide] Bis-acetamide with phenethyl groups Dual acetamide cores with bulky substituents Corrosion inhibition in acidic media

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups : Bromostyryl derivatives (e.g., 5a) exhibit altered reactivity in electrophilic substitutions due to the bromine atom, whereas methylfurfuryl groups enhance electron density on the furan ring, favoring interactions with biological targets .
  • Heterocyclic Influence: Thiophene-based acetamides (e.g., cyanothiophene derivatives) demonstrate distinct electronic properties compared to furan analogues, impacting applications in conductive materials .

Key Observations :

  • Methylfurfuryl derivatives likely require Mannich reactions or acetylative coupling, similar to ranitidine-related syntheses, with yields comparable to styryl or thiophene analogues (40–60%) .
  • Bulky substituents (e.g., bis-acetamides in corrosion inhibitors) necessitate multi-step syntheses, reducing overall yields compared to simpler alkylation protocols .
Spectroscopic and Physicochemical Properties
Compound ¹H-NMR Shifts (δ, ppm) IR Peaks (cm⁻¹) Notable Features References
(E)-N-(4-Bromostyryl)-N-methylacetamide (5b) 8.13 (d, J=14.9 Hz), 3.26 (s, CH3) 1674 (C=O), 1638 (C=C) Trans-configuration confirmed by coupling constants
N-(2-(5-Cyanothiophen-2-yl)ethyl)-N-methylacetamide 3.25 (s, N-CH3), 2.36 (s, COCH3) 1670 (C=O), 2220 (C≡N) Cyano group enhances polarity
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 2.28 (s, COCH3) 1680 (C=O), 1530 (NO2) Nitro group induces planarity distortion

Key Observations :

  • Methylfurfuryl acetamides would display characteristic furan proton shifts (δ ~6.5–7.5 ppm) and C=O stretches near 1670 cm⁻¹, aligning with styryl and thiophene analogues .
  • Bulky substituents (e.g., nitro groups) introduce steric hindrance, as seen in torsional angles of nitrobenzene derivatives .

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